N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
The thiadiazole and thiazole rings in this compound can participate in various chemical reactions. For example, they can act as a base, accepting a proton to form a more stable structure. They can also undergo electrophilic substitution reactions .Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
One significant application of related compounds is in the development of glutaminase inhibitors. A study by Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including analogs structurally similar to the requested compound, showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Agents
Another research avenue involves the synthesis of thiazolidin-4-one derivatives and their evaluation as potential antimicrobial agents. Baviskar et al. (2013) synthesized a new series of compounds, including structures similar to the requested compound, to determine their antimicrobial activity against various bacterial and fungal strains. This study contributes to understanding the structure-activity relationships of such compounds in combating microbial infections (Baviskar et al., 2013).
Hybrid Molecules for Anticancer Properties
The pharmacophore hybridization approach has been utilized to design drug-like small molecules with anticancer properties. Yushyn et al. (2022) reported on the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. The synthesized compound exhibited significant in vitro anticancer activity, demonstrating the potential of such hybrid molecules in cancer therapy (Yushyn et al., 2022).
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS3/c24-16(21-18-22-17(23-27-18)14-9-5-2-6-10-14)12-26-19-20-15(11-25-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKIAUSDGSLXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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